molecular formula C21H42N6 B1584276 N-Octadecyl-1,3,5-triazine-2,4,6-triamine CAS No. 21840-04-0

N-Octadecyl-1,3,5-triazine-2,4,6-triamine

Cat. No. B1584276
Key on ui cas rn: 21840-04-0
M. Wt: 378.6 g/mol
InChI Key: YVQGTGVCLMMSTL-UHFFFAOYSA-N
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Patent
US06127538

Procedure details

A mixed solution of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine prepared in Reference Example 1, 60 mL of water, 60 mL of 1,4-dioxane, and 26.9 g (0.1 mol) of octadecylamine was warmed with stirring and allowed to react at a reflux temperature for 3 hours. Further, an aqueous solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water was dropwise added thereto over 1 hour and the mixture was allowed to react for additional 2 hours. After cooling the reaction mixture, the solvent was distilled off under reduced pressure, and 100 mL of water and 100 mL of toluene were added to extract the product in the organic layer. After washing the organic layer with water sufficiently, the solvent was distilled off from the organic layer to obtain 34.4 g (yield 91%) of the titled compound. Melting point: 91° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4](Cl)[N:3]=1.O1CCOCC1.[CH2:16]([NH2:34])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[OH-].[Na+]>O>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH:34][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)N)Cl
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
26.9 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)N
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
CUSTOM
Type
CUSTOM
Details
to react at a reflux temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to react for additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure, and 100 mL of water and 100 mL of toluene
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
to extract the product in the organic layer
WASH
Type
WASH
Details
After washing the organic layer with water sufficiently
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the organic layer

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=NC(=N1)N)NCCCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 34.4 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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